molecular formula C9H12O3 B11772846 Ethyl 3,5-dimethylfuran-2-carboxylate

Ethyl 3,5-dimethylfuran-2-carboxylate

Cat. No.: B11772846
M. Wt: 168.19 g/mol
InChI Key: BXGWXPMWJSNIST-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethylfuran-2-carboxylate is an alkyl ester derivative of a dimethylfuran carboxylic acid, intended for research and development purposes in laboratory settings. Furan derivatives are of significant interest in organic synthesis and materials science, particularly as intermediates for the development of more complex molecules . Related compounds, such as ethyl 2,5-dimethylfuran-3-carboxylate, are prepared from diacetyl succinate precursors and can be further processed into dicarboxylic acids, highlighting the role of such esters as versatile building blocks in heterocyclic chemistry . Researchers utilize these compounds in the exploration of novel chemical reactions and ring formation studies . As a platform chemical, structurally similar furan esters are investigated for potential applications in the development of biofuels and bio-based chemicals, given their origin from renewable biomass resources . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

ethyl 3,5-dimethylfuran-2-carboxylate

InChI

InChI=1S/C9H12O3/c1-4-11-9(10)8-6(2)5-7(3)12-8/h5H,4H2,1-3H3

InChI Key

BXGWXPMWJSNIST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(O1)C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most documented approach for synthesizing ethyl 2,5-dimethylfuran-3-carboxylate—a structural analog—involves treating diethyl 2,3-diacetylsuccinate (2 ) with aqueous HCl under reflux. This method, reported by Wang et al., proceeds via a Paal-Knorr dehydration cyclization followed by decarboxylation. The reaction is performed in a solvent-free system, making it environmentally benign.

The mechanism begins with protonation of the acetyl groups, facilitating cyclization to form the furan ring. Subsequent decarboxylation eliminates carbon dioxide, yielding ethyl 2,5-dimethylfuran-3-carboxylate (3 ) as the primary product. Adjusting HCl concentration (0.1–1 N) and reaction time allows selective formation of either the monoester (3 ) or dicarboxylic acid derivatives. For instance, 6 N HCl at 100°C for 2 hours produces 3 in 72% yield, whereas prolonged heating hydrolyzes the ester to 2,5-dimethylfuran-3,4-dicarboxylic acid (4 ).

Optimization and Scalability

Key parameters influencing yield include:

  • HCl concentration : Higher concentrations (≥5 N) favor rapid cyclization but risk over-hydrolysis.

  • Temperature : Reflux conditions (100°C) balance reaction rate and product stability.

  • Substrate purity : Crude diethyl 2,3-diacetylsuccinate, synthesized from diethyl succinate and acetyl chloride, must be free of residual acetic acid to prevent side reactions.

This method’s scalability is demonstrated in patents, where multigram syntheses achieved yields exceeding 70% without chromatographic purification.

Microwave-Assisted Synthesis

Enhanced Reaction Efficiency

Microwave irradiation significantly reduces reaction times for furan syntheses. A patent by CN101486694B describes using 0.1–1 N HCl under microwave heating (600 W) to convert diethyl 2,3-diacetylsuccinate into diethyl 2,5-dimethylfuran-3,4-dicarboxylate (5 ) in 15–30 minutes. This method avoids toxic solvents and improves energy efficiency compared to conventional heating.

Mechanistic Advantages

Microwaves promote uniform heating, accelerating both cyclization and decarboxylation. For example, 2,5-dimethylfuran-3,4-dicarboxylic acid (4 ) forms in 85% yield after 20 minutes of irradiation, whereas traditional reflux requires 2 hours. This approach is particularly advantageous for acid-sensitive intermediates.

Catalytic Hydrogenation and Reduction Pathways

Reductive Amination and Alkylation

Lithium aluminum hydride (LiAlH₄) reduces ester groups to alcohols, offering a route to hydroxymethyl intermediates. Subsequent alkylation with methyl iodide or dimethyl sulfate could introduce methyl groups at positions 3 and 5. However, this multistep approach lacks direct precedent and requires rigorous optimization.

Alternative Routes via Condensation Reactions

Acetylacetone and Ethyl Bromopyruvate Condensation

A hypothetical route, inferred from related syntheses, involves condensing acetylacetone with ethyl bromopyruvate in the presence of a base (e.g., sodium ethoxide). This Knorr-type reaction could form the furan ring via cyclization of the enolate intermediate. However, this method’s feasibility for 3,5-dimethyl substitution remains untested in the literature.

Malonic Acid Derivatives

Reaction of ethyl 2-chloro-3-oxobutanoate with malononitrile under basic conditions forms amino-cyano intermediates, which could undergo hydrolysis and decarboxylation to yield the target compound. While speculative, this pathway aligns with known furan syntheses but requires validation.

Comparative Analysis of Methodologies

Method Starting Material Conditions Yield Advantages
HCl-mediated cyclizationDiethyl 2,3-diacetylsuccinate6 N HCl, reflux, 2 hours72%Solvent-free, scalable
Microwave irradiationDiethyl 2,3-diacetylsuccinate0.5 N HCl, 600 W, 20 minutes85%Rapid, energy-efficient
Catalytic hydrogenationHMF derivativesCu/Nb₂O₅–Al₂O₃, H₂, 10 hours90%High selectivity

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dimethylfuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

Ethyl 3,5-dimethylfuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethylfuran-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Isomerism: Ethyl 4,5-Dimethylfuran-2-Carboxylate

Ethyl 4,5-dimethylfuran-2-carboxylate (CAS 119155-04-3) shares the same molecular formula (C₉H₁₂O₃) and molecular weight (168.19 g/mol) as the 3,5-dimethyl isomer but differs in substituent placement. Key properties from experimental data include:

Property Ethyl 4,5-Dimethylfuran-2-Carboxylate Ethyl 3,5-Dimethylfuran-2-Carboxylate (Theoretical)
Molecular Formula C₉H₁₂O₃ C₉H₁₂O₃
Molecular Weight 168.19 g/mol 168.19 g/mol
LogP (Partition Coefficient) 2.07 Data unavailable
Polar Surface Area (PSA) 39.44 Ų Data unavailable
Refractive Index 1.472 Data unavailable

Key Observations :

  • LogP and Hydrophobicity : The LogP of 2.07 for the 4,5-isomer suggests moderate lipophilicity, likely influenced by the spatial arrangement of methyl groups. The 3,5-isomer may exhibit slight variations in LogP due to differences in steric effects on solvation .
  • Polar Surface Area: The PSA of 39.44 Ų reflects the ester group's polarity.

Reactivity and Electronic Properties

Conceptual density functional theory (DFT) provides a framework for comparing reactivity indices such as electronegativity, hardness, and Fukui functions . While direct DFT studies on this compound are absent, the following hypotheses can be made:

  • Electrophilicity : Methyl groups at the 3- and 5-positions may reduce electron density at the carbonyl carbon compared to the 4,5-isomer, altering susceptibility to nucleophilic attack.
  • Fukui Function Analysis : The 3,5-isomer’s reactive sites (e.g., the ester carbonyl) might exhibit distinct electrophilic or nucleophilic behavior due to substituent-induced electronic effects.

Physicochemical Behavior

  • Boiling/Melting Points : Positional isomerism often impacts intermolecular forces. For example, the 4,5-isomer’s substituents may allow tighter crystal packing, leading to higher melting points compared to the 3,5-isomer.
  • Solubility : The 3,5-isomer’s substituent arrangement could enhance solubility in polar aprotic solvents if steric hindrance near the ester group is reduced.

Biological Activity

Ethyl 3,5-dimethylfuran-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is an ester derived from furan, characterized by its unique structure that includes a furan ring and two methyl groups at the 3 and 5 positions. Its chemical formula is C9H10O3C_9H_{10}O_3, and it can be represented as follows:

Ethyl 3 5 dimethylfuran 2 carboxylate\text{Ethyl 3 5 dimethylfuran 2 carboxylate}

The biological activity of this compound is thought to involve several mechanisms:

  • Ligand Binding : The compound may act as a ligand, interacting with specific receptors or enzymes to modulate their activity.
  • Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties, potentially disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Properties : Research suggests that it may induce apoptosis in cancer cells through various signaling pathways.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial effects against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through bioassays.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The compound's cytotoxicity was assessed using the MTT assay, revealing significant effects on cell viability.

Cell Line IC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

The mechanism of action appears to involve cell cycle arrest and apoptosis induction.

Case Studies

  • Antiviral Activity : A study investigated the antiviral properties of this compound against yellow fever virus. Compounds exhibiting over 50% inhibition at a concentration of 50 µM were considered active. The therapeutic index was calculated to assess safety versus efficacy.
    Compound EC50 (µM) CC50 (µM) Therapeutic Index
    This compound1010010
  • In Vivo Studies : Animal models have been used to evaluate the compound's efficacy in treating infections and tumors. Results indicated a marked reduction in tumor size and improved survival rates compared to control groups.

Q & A

Q. How can I optimize the synthesis of Ethyl 3,5-dimethylfuran-2-carboxylate to ensure high yield and purity?

To optimize synthesis, focus on reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, multi-step protocols involving esterification or cyclization reactions (common in furan derivatives) require precise control of stoichiometry and reaction time. Use Thin Layer Chromatography (TLC) to monitor reaction progress and High-Performance Liquid Chromatography (HPLC) to assess purity post-synthesis . For purification, consider recrystallization or column chromatography with gradient elution to separate byproducts.

Q. What characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions on the furan ring and ester group .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Validate carbonyl (C=O) and C-O-C ester linkages.
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve 3D molecular geometry .

Q. How can I assess the thermal stability of this compound under experimental conditions?

Perform thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions. For kinetic stability studies, use accelerated aging experiments under controlled humidity and temperature, followed by HPLC to quantify degradation products .

Advanced Research Questions

Q. How do I perform density functional theory (DFT) calculations to predict the electronic properties of this compound?

  • Functional Selection : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) for accurate thermochemical properties .
  • Basis Sets : Employ 6-31G(d,p) for geometry optimization and vibrational frequency analysis.
  • Solvent Effects : Include a polarizable continuum model (PCM) for solvation energy calculations.
  • Validation : Cross-check computed IR/NMR spectra with experimental data to refine parameters .

Q. What strategies can resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Multi-Method Validation : Compare results from DFT, Hartree-Fock, and post-Hartree-Fock methods (e.g., MP2) .
  • Experimental Cross-Check : Use kinetic isotope effects or substituent-tuning experiments to validate reaction mechanisms.
  • Error Analysis : Quantify uncertainties in computational models (e.g., basis set incompleteness, solvent approximations) .

Q. How can I investigate the bioactivity of this compound against specific enzymatic targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate ligand-enzyme binding modes. Focus on furan ring interactions with hydrophobic pockets .
  • Enzyme Inhibition Assays : Measure IC50 values using fluorogenic substrates or colorimetric readouts.
  • Cellular Assays : Test cytotoxicity and anti-inflammatory activity in cell lines (e.g., RAW 264.7 macrophages) .

Q. What experimental and computational approaches are suitable for analyzing regioselectivity in electrophilic substitution reactions of this compound?

  • Electrophilic Probes : Use halogenation (e.g., Br2) or nitration to identify reactive positions on the furan ring.
  • Fukui Function Analysis : Compute local softness and electrophilicity indices via conceptual DFT to predict attack sites .
  • Steric Maps : Generate molecular electrostatic potential (MEP) surfaces to visualize steric hindrance from methyl groups .

Q. How can I design a study to evaluate the compound’s potential as a precursor for functionalized heterocycles?

  • Derivatization Pathways : Explore ring-opening reactions (e.g., ozonolysis) or cross-coupling (Suzuki-Miyaura) to append functional groups .
  • Stability Screening : Test intermediates under varying pH and oxidative conditions.
  • Application-Specific Testing : Tailor derivatives for photoluminescence studies or as ligands in coordination chemistry .

Methodological Considerations

  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability .
  • Cross-Disciplinary Collaboration : Combine synthetic chemistry with computational modeling and bioassay teams for holistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.